molecular formula C17H12O B190292 2-(Naphthalen-1-yl)benzaldehyde CAS No. 142598-69-4

2-(Naphthalen-1-yl)benzaldehyde

Cat. No. B190292
M. Wt: 232.28 g/mol
InChI Key: STJQFERWDGKJOK-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)benzaldehyde is a chemical compound with the molecular formula C17H12O. It has a molecular weight of 232.28 . It is used in the field of organic synthesis .


Synthesis Analysis

The synthesis of 2-(Naphthalen-1-yl)benzaldehyde can be achieved through various methods. One such method involves the reaction of 1-bromobenzaldehyde, sodium carbonate, and 1-naphthaleneboronic acid in N,N-dimethylformamide/water . Another method involves the use of metal-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of 2-(Naphthalen-1-yl)benzaldehyde consists of a benzaldehyde group attached to a naphthalene group . The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

2-(Naphthalen-1-yl)benzaldehyde can participate in various chemical reactions. For example, it can be used in the synthesis of renewable alkylated naphthalenes with benzaldehyde and angelica lactone . It can also react with thiosemicarbazide to form 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Naphthalen-1-yl)benzaldehyde include its molecular weight (232.28), molecular formula (C17H12O), and its use in organic synthesis .

Scientific Research Applications

  • Synthesis of Naphthalene Derivatives : A method for synthesizing naphthalene derivatives using Fe(III)-catalyzed benzannulation of 2-(2-oxoethyl)-benzaldehydes and alkynes is efficient and practical, with advantages such as cheap catalysts and mild conditions (Zhu et al., 2013).

  • Oxidation by Naphthalene Dioxygenase : Naphthalene dioxygenase from Pseudomonas sp. can oxidize benzaldehyde derivatives, indicating potential biotechnological applications for environmental remediation or synthetic biology (Lee & Gibson, 1996).

  • Optical and Electrochemical Properties : Schiff bases synthesized from 2-naphthylamine and benzaldehyde exhibit significant thermal stability, photoluminescence properties, and potential for optoelectronic applications, as they emit blue light and show electrochemical activity (Sęk et al., 2015).

  • Aerobic Oxidative Dehydrogenation : A Cu(OAc)2-catalyzed method for forming heptacyclic quinolizino[3,4,5,6-kla]perimidines via aerobic oxidative dehydrogenation of naphthalene-1,8-diamine and 2-(phenylethynyl)benzaldehyde highlights a novel synthetic pathway for complex heterocyclic compounds (Feng et al., 2017).

  • Catalytic Oxidation Studies : Catalytic oxidation studies of naphthalene with palladium and copper(I)/(II) redox couple demonstrate significant yields of products like 1-naphthol and 1,4-naphthoquinone, offering insights into potential industrial applications (Kuroda et al., 1991).

  • Molecular Docking and Anti-Inflammatory Agents : Synthesized N'-arylidene-2-(benzamido)-3-(naphthalen-2-yl)acrylohydrazides, prepared by reacting benzaldehyde derivatives with an intermediate, exhibit promising anti-inflammatory properties and COX-2 inhibition, indicating potential pharmacological applications (Devi et al., 2020).

  • Atmospheric Oxidation Mechanism : A study on the atmospheric oxidation mechanism of naphthalene by OH radicals highlights the formation of products like 2-formylcinnamaldehyde, providing insights into environmental chemistry and pollutant transformation processes (Zhang et al., 2012).

Future Directions

Future research on 2-(Naphthalen-1-yl)benzaldehyde could focus on its potential applications in the synthesis of renewable alkylated naphthalenes . Additionally, further studies could explore its potential uses in the development of new antidepressants .

properties

IUPAC Name

2-naphthalen-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-12-14-7-2-4-10-16(14)17-11-5-8-13-6-1-3-9-15(13)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJQFERWDGKJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-1-yl)benzaldehyde

Synthesis routes and methods I

Procedure details

Into a 200-mL eggplant type flask were introduced 6.45 g (34.9 mmol) of 2-bromobenzaldehyde, 5.0 g (29.1 mmol) of 1-naphthylboronic acid, 0.15 g of tetrakis(triphenylphosphine)palladium, 60 mL of tetrahydrofuran, 10 g (73 mmol) of potassium carbonate, and 20 mL of water. This reaction mixture was heated with refluxing overnight. After washing with saturated aqueous ammonium chloride solution and saturated aqueous sodium chloride solution and drying with anhydrous magnesium sulfate, the extract was concentrated to obtain yellow crystals. These crystals were purified by silica gel chromatography (solvent: hexane/toluene) to obtain 5.4 g of 2-(1-naphthyl)benzaldehyde (yield, 81%).
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 2-bromobenzaldehyde (200 μL, 1.71 mmol), sodium carbonate (218 mg, 2.06 mmol), and 1-naphthaleneboronic acid (353 mg, 2.05 mmol) in 3.4 mL of N,N-dimethylformamide/water (2:1) was added palladium acetate (20 mg, 89 μmol) under nitrogen. After being stirred at room temperature overnight, the reaction mixture was filtered. The filtrate was diluted with diethyl ether, and the solution was washed with saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=90/10 to 80/20) to obtain the title compound as a white solid (346 mg, 87%).
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
353 mg
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step Two
Yield
87%

Synthesis routes and methods III

Procedure details

To a suspension of 1-bromobenzaldehyde (200 μL, 1.71 mmol), sodium carbonate (218 mg, 2.06 mmol), and 1-naphthaleneboronic acid (353 mg, 2.05 mmol) in 3.4 mL of N,N-dimethylformamide/water (2:1) was added palladium acetate (20 mg, 89 μmol) under nitrogen. After being stirred at room temperature overnight, the reaction mixture was filtered. The filtrate was diluted with diethyl ether, and the solution was washed with brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=90/10 to 80/20) to obtain the title compound as a white solid (346 mg, 87%).
Name
1-bromobenzaldehyde
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
353 mg
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Naphthalen-1-yl)benzaldehyde

Citations

For This Compound
13
Citations
S BISWAS - 2023 - dr.iiserpune.ac.in
One of the most traditional CH activation reaction, Fujiwara-Moritani reaction requires stoichiometric metal oxidant. Electro-organic chemistry provides a greener alternative, where …
Number of citations: 0 dr.iiserpune.ac.in
G Liao, QJ Yao, ZZ Zhang, YJ Wu… - Angewandte …, 2018 - Wiley Online Library
Dibenzocyclooctadiene lignans are an interesting class of molecules because of their unique structure based on an axially chiral biaryl moiety as well as their significant biological …
Number of citations: 176 onlinelibrary.wiley.com
Y Wu, M Li, J Sun, G Zheng… - Angewandte Chemie …, 2022 - Wiley Online Library
Axially chiral aldehydes have received increasing attention in enantioselective catalysis. However, only very few catalytic methods have been developed to construct structurally diverse …
Number of citations: 26 onlinelibrary.wiley.com
R Kumar, D Chandra, U Sharma - Advanced Synthesis & …, 2022 - Wiley Online Library
A Pd(II)‐catalyzed atropselective olefination of biaryls with maleimides is reported using chiral transient directing group (CTDG) strategy L‐tert‐leucine is used as a chiral auxiliary to …
Number of citations: 8 onlinelibrary.wiley.com
J Zhang, J Fan, Y Wu, Z Guo, J Wu, M Xie - Organic Letters, 2022 - ACS Publications
Herein, we present the Pd(II)-catalyzed atroposelective C–H acyloxylation strategy for the assembly of biaryl aldehyde atropoisomers using readily available amino acids as the catalytic …
Number of citations: 8 pubs.acs.org
YH Chen, SJ Huang, TY Hsu, PY Hung, TR Wei… - Molecules, 2021 - mdpi.com
A novel non-C 2 -symmetric bis-benzimidazolium salt derived from (±)-valinol has been prepared by a simple and straightforward process in good yield. The structure of bis-…
Number of citations: 2 www.mdpi.com
CB Roos, CH Chiang, LAM Murray, D Yang… - Chemical …, 2023 - ACS Publications
Enantiomers, where chirality arises from restricted rotation around a single bond, are atropisomers. Due to the unique nature of the origins of their chirality, synthetic strategies to access …
Number of citations: 3 pubs.acs.org
LK Verdhi, A Ghosh, N Fridman… - The Journal of Organic …, 2023 - ACS Publications
A copper and chiral nitroxide co-catalyzed aerobic enantioselective oxidation process has been developed that allows access to axially chiral molecules. Two complementary …
Number of citations: 3 pubs.acs.org
D Lee - 2014 - theses.lib.polyu.edu.hk
Biaryl structural motif is an important skeleton in natural products from various origins and has a wide range of biological properties. Indeed, SuzukiMiyaura coupling is one of the most …
Number of citations: 2 theses.lib.polyu.edu.hk
IKW On, W Hong, Y Zhu - Chem Catalysis, 2023 - cell.com
Atropisomerism—a unique stereochemical phenomena arising from a rotationally restricted single bond—is ubiquitous in natural products, functional materials, and pharmaceuticals. As …
Number of citations: 4 www.cell.com

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